

In-Depth Technical Guide: *tert*-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

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Compound of Interest

tert-Butyl 3-
Compound Name: ((methylsulfonyl)oxy)pyrrolidine-1-
carboxylate
Cat. No.: B123314

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ***tert*-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate**, a key chiral building block in modern medicinal chemistry. It is particularly prominent in the development of targeted protein degradation therapeutics, such as Proteolysis-Targeting Chimeras (PROTACs). This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant role as a linker component in PROTACs. The information is intended to support researchers and scientists in its effective application in drug discovery and development.

Chemical Properties and Data

***tert*-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate** is a chiral pyrrolidine derivative. [1] The (S)-enantiomer is commonly used in organic synthesis and pharmaceutical research. [1] The molecule features a pyrrolidine ring protected by a *tert*-butoxycarbonyl (Boc) group at the nitrogen atom and a methanesulfonyloxy (mesyloxy) group at the 3-position. [1] The mesyloxy group is an excellent leaving group, which makes this compound a versatile intermediate for nucleophilic substitution reactions to introduce various functionalities. [1]

Table 1: Physicochemical and Spectroscopic Data for (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₉ NO ₅ S	[1]
Molecular Weight	265.33 g/mol	[1]
CAS Number	132945-75-6	[1]
Appearance	White to off-white solid	
Purity	≥97%	[1]
Storage Conditions	Sealed in dry, 2-8°C	
¹ H NMR (CDCl ₃)	δ 1.49–1.53 (m, 9H, tert-butyl), δ 3.08 (s, 3H, SO ₂ CH ₃), δ 3.45–3.55 (m, 4H, N-CH ₂)	[1]

Synthesis Protocol

The synthesis of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is typically achieved through the mesylation of the corresponding alcohol, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Experimental Protocol: Synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Materials:

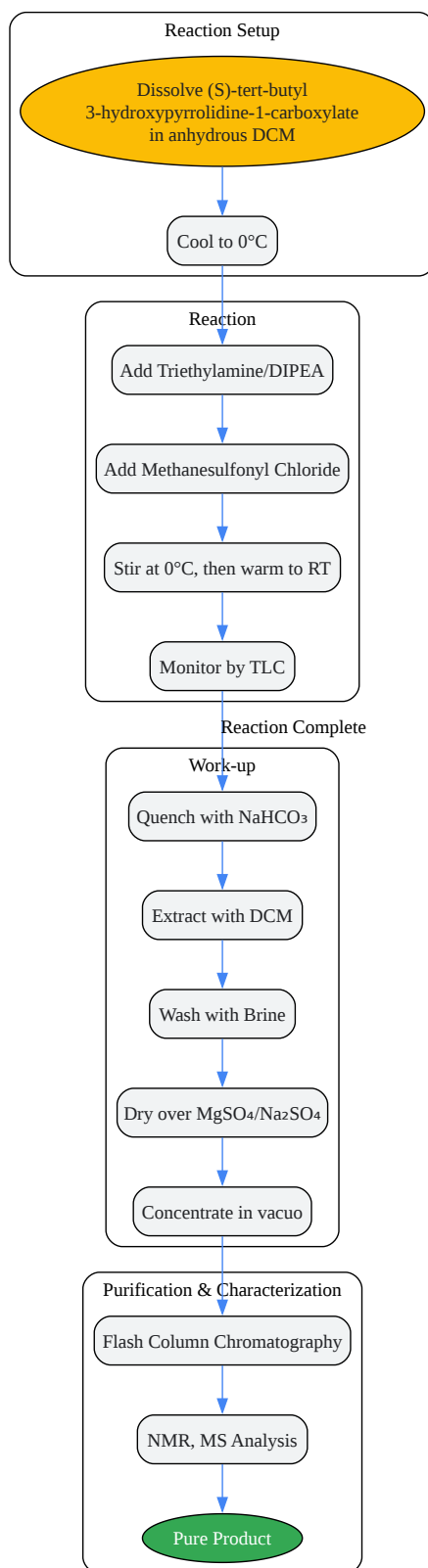
- (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
- **Addition of Base:** Add triethylamine or DIPEA (1.5 equivalents) to the stirred solution.
- **Mesylation:** Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C .
- **Reaction Monitoring:** Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
 - Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (S)-**tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate**.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.



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Caption: Synthesis workflow for **tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate**.

Application in Targeted Protein Degradation

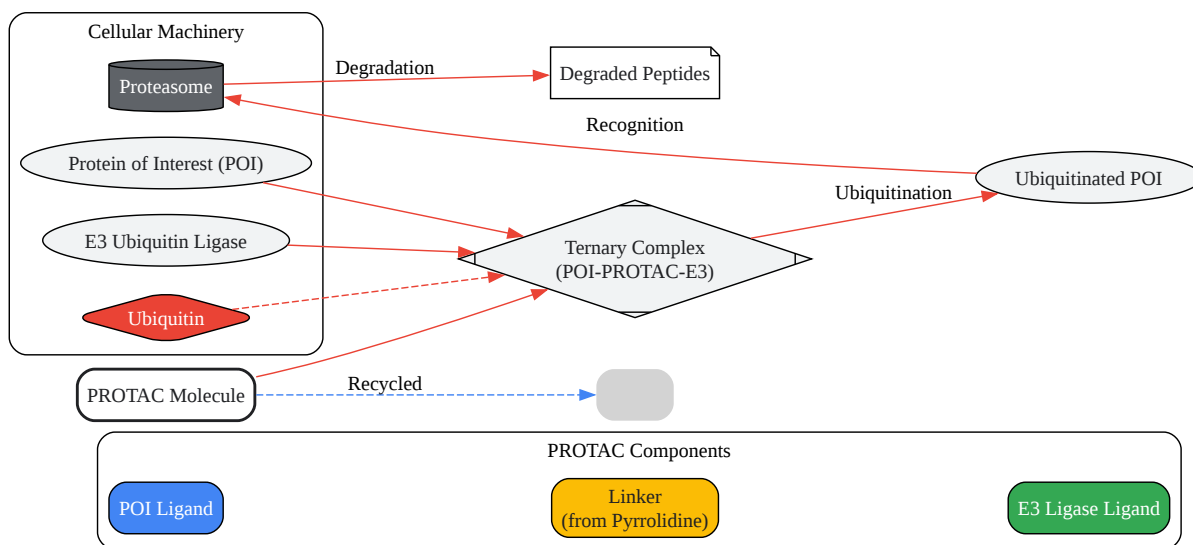
A primary application of **tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate** is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

A PROTAC molecule consists of three key components:

- A ligand that binds to the target Protein of Interest (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the two ligands.

The linker's composition and length are critical for the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.^{[2][3]}

Pyrrolidine-based structures, derived from intermediates like **tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate**, are frequently incorporated into these linkers to provide rigidity and defined exit vectors for connecting the two ligands. The mesyloxy group allows for straightforward nucleophilic substitution by a nucleophilic handle on either the POI ligand or the E3 ligase ligand, facilitating the assembly of the final PROTAC molecule.



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Caption: General mechanism of action for a PROTAC utilizing a pyrrolidine-based linker.

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